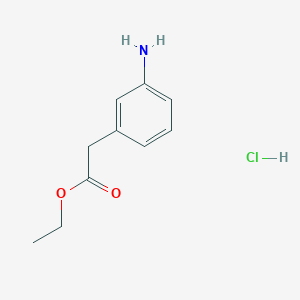

D-(R)-Homophenylalanine HCl

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed .Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .Applications De Recherche Scientifique

Medicine: Antidepressant Drug Synthesis

D-®-Homophenylalanine HCl: is utilized in the synthesis of Duloxetine , an antidepressant medication . Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used to treat major depressive disorder and general anxiety disorder. The compound’s role in the drug’s synthesis highlights its importance in the development of treatments for mental health conditions.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, D-®-Homophenylalanine HCl is applied in enzyme inhibition studies to understand enzyme mechanisms and design inhibitors that can regulate metabolic pathways . This has implications for the development of new drugs and therapeutic agents.

Pharmacology: Drug Delivery Systems

In pharmacology, D-®-Homophenylalanine HCl is explored for its potential in creating hydrogels used in targeted drug delivery systems . These hydrogels can be designed to release drugs in a controlled manner, improving the efficacy and reducing side effects of medications.

Chemical Synthesis: Catalyst Development

D-®-Homophenylalanine HCl: serves as a building block in the development of catalysts used in chemical synthesis . These catalysts can enhance reaction rates and selectivity, leading to more efficient industrial processes.

Analytical Chemistry: Chromatography

In analytical chemistry, D-®-Homophenylalanine HCl is used as a standard in chromatography for the separation and analysis of complex mixtures . Its well-defined properties make it suitable for calibrating analytical instruments.

Materials Science: Conductive Polymers

D-®-Homophenylalanine HCl: is involved in the synthesis of conductive polymers, which have applications in electronics, sensors, and smart materials . These polymers can be used to create flexible and wearable electronic devices.

Environmental Science: Wastewater Treatment

In environmental science, D-®-Homophenylalanine HCl can be part of processes aimed at wastewater treatment and heavy metal recovery . This is crucial for environmental protection and resource recovery.

Materials Science: Hydrogel Applications

Lastly, in materials science, D-®-Homophenylalanine HCl contributes to the design of stimuli-responsive hydrogels. These hydrogels have applications ranging from tissue engineering to smart drug delivery systems .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBMONIBOQCTCF-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)

![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)

![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)